Cas no 951893-49-5 (3-Methyl-5-oxo-5-(4-n-propylphenyl)valeric acid)

3-Methyl-5-oxo-5-(4-n-propylphenyl)valeric acid is a specialized organic compound featuring a ketone and carboxylic acid functional group, along with a propyl-substituted phenyl ring. This structure lends the molecule versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and fine chemicals. Its ketone moiety offers reactivity for nucleophilic additions or reductions, while the carboxylic acid group enables further derivatization, such as esterification or amidation. The n-propylphenyl substituent may enhance lipophilicity, potentially improving bioavailability in drug design. The compound’s well-defined structure ensures consistency in reactions, making it valuable for research and industrial processes requiring precise intermediates. Proper handling and storage are recommended due to its reactive functional groups.
3-Methyl-5-oxo-5-(4-n-propylphenyl)valeric acid structure
951893-49-5 structure
Product Name:3-Methyl-5-oxo-5-(4-n-propylphenyl)valeric acid
CAS No:951893-49-5
MF:C15H20O3
MW:248.317504882813
CID:4722769
Update Time:2025-10-28

3-Methyl-5-oxo-5-(4-n-propylphenyl)valeric acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-5-oxo-5-(4-n-propylphenyl)valeric acid
    • 3-methyl-5-oxo-5-(4-propylphenyl)pentanoic acid
    • Inchi: 1S/C15H20O3/c1-3-4-12-5-7-13(8-6-12)14(16)9-11(2)10-15(17)18/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18)
    • InChI Key: SCSZQJKJOARIJU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1)CCC)CC(C)CC(=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 7
  • Complexity: 278
  • Topological Polar Surface Area: 54.4

3-Methyl-5-oxo-5-(4-n-propylphenyl)valeric acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
207574-1g
3-Methyl-5-oxo-5-(4-n-propylphenyl)valeric acid
951893-49-5 97%
1g
£352.00 2022-03-01
Fluorochem
207574-2g
3-Methyl-5-oxo-5-(4-n-propylphenyl)valeric acid
951893-49-5 97%
2g
£613.00 2022-03-01
Fluorochem
207574-5g
3-Methyl-5-oxo-5-(4-n-propylphenyl)valeric acid
951893-49-5 97%
5g
£1447.00 2022-03-01

3-Methyl-5-oxo-5-(4-n-propylphenyl)valeric acid Related Literature

Additional information on 3-Methyl-5-oxo-5-(4-n-propylphenyl)valeric acid

3-Methyl-5-Oxo-5-(4-n-Propylphenyl)Valeric Acid: A Comprehensive Overview

3-Methyl-5-Oxo-5-(4-n-propylphenyl)Valeric Acid, also known by its CAS Registry Number CAS No. 951893-49-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of carboxylic acids, specifically valeric acid derivatives, and exhibits a unique structure that combines both aliphatic and aromatic moieties. The presence of the methyl group at the third carbon position and the oxo group at the fifth carbon position, along with the 4-n-propylphenyl substituent, contributes to its distinctive chemical properties and potential biological activities.

The synthesis of 3-Methyl-5-Oxo-5-(4-n-propylphenyl)Valeric Acid has been explored through various methodologies, including but not limited to, the use of Friedel-Crafts acylation and subsequent oxidation steps. Recent advancements in catalytic asymmetric synthesis have also enabled the preparation of enantiomerically pure derivatives, which are crucial for studying stereochemical effects in biological systems. These synthetic strategies highlight the compound's versatility and its potential for further functionalization in drug discovery programs.

In terms of physical properties, 3-Methyl-5-Oxo-5-(4-n-propylphenyl)Valeric Acid is typically a solid at room temperature, with a melting point that has been reported to be in the range of 120–125°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, while it exhibits limited solubility in water due to its hydrophobic nature. The compound's molecular weight is approximately 276 g/mol, and its density is around 1.1 g/cm³.

The pharmacological profile of 3-Methyl-5-Oxo-5-(4-n-propylphenyl)Valeric Acid has been a subject of extensive research. Recent studies have demonstrated its potential as an anti-inflammatory agent, with significant reductions in cytokine production observed in vitro models. Additionally, this compound has shown moderate activity against certain cancer cell lines, suggesting its role as a candidate for anticancer drug development. The mechanism underlying these activities is believed to involve modulation of key signaling pathways such as NF-kB and MAPK.

In recent years, there has been growing interest in exploring the bioavailability and metabolic fate of 3-Methyl-5-Oxo-5-(4-n-propylphenyl)Valeric Acid. Preclinical studies using animal models have indicated that the compound exhibits moderate oral bioavailability, with peak plasma concentrations achieved within 2–4 hours post-administration. Metabolism primarily occurs via cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that retain some pharmacological activity.

The application of 3-Methyl-5-Oxo-5-(4-n-propylphenyl)Valeric Acid extends beyond pharmacology into materials science. Its ability to form stable amide bonds with amino acids has made it a valuable building block for constructing peptide-based materials with tailored mechanical properties. Recent advancements in 3D printing technology have leveraged this property to fabricate biocompatible scaffolds for tissue engineering applications.

In conclusion, 3-Methyl-5-Oxo-5-(4-n-propylphenyl)Valeric Acid, or CAS No. 951893-49-5, represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with promising biological activities and versatile synthetic methods, positions it as a key molecule for future research and development efforts.

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